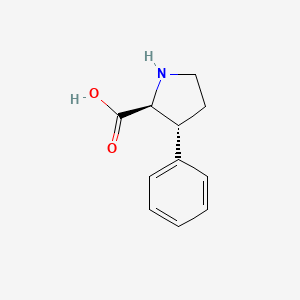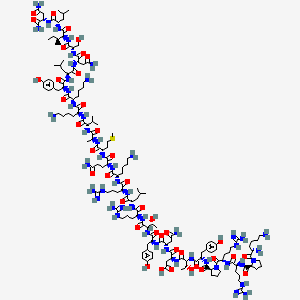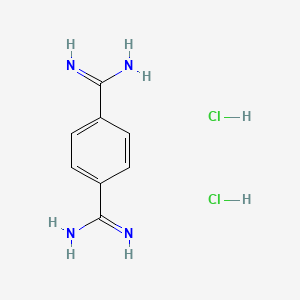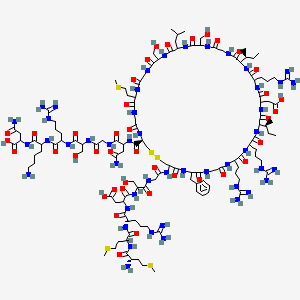
(2S,3R)-3-苯基吡咯烷-2-羧酸
描述
Synthesis Analysis
The asymmetric synthesis of similar pyrrolidine derivatives involves diastereoselective conjugate addition and further chemical modifications to achieve the desired stereochemistry (Bunnage et al., 2004). Another method includes the use of aziridinium ion intermediates for the efficient synthesis of phenylpyrrolidine carboxylic acids, demonstrating a practical approach to obtaining key chiral building blocks (Ohigashi et al., 2010).
Molecular Structure Analysis
Spectroscopic methods such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, along with computational methods, provide insights into the molecular structure of related phenylpyrrolidine carboxylic acids. Density functional theory (DFT) is often used to analyze structural parameters, electrostatic potential, and other molecular properties (Devi et al., 2018).
Chemical Reactions and Properties
The reactivity and functional group transformations of pyrrolidine derivatives are explored through various chemical reactions, such as the double reduction of cyclic sulfonamides, demonstrating an efficient route to synthesize phenylpyrrolidine methanol and its methyl derivative (Evans, 2007).
Physical Properties Analysis
The physical properties, including the crystal structure and hydrogen bonding patterns of related compounds, are determined using techniques like X-ray diffraction. This analysis reveals the molecular conformation and stabilizing interactions within the crystal lattice (Prayzner et al., 1996).
Chemical Properties Analysis
Chemical properties such as polarizability, hyperpolarizability, and nonlinear optical properties of phenylpyrrolidine derivatives are investigated through spectroscopic and computational studies. These properties indicate the potential of these compounds in various applications, including as materials for nonlinear optics (Devi et al., 2018).
科学研究应用
羧酸对生物催化剂的抑制作用
羧酸,例如(2S,3R)-3-苯基吡咯烷-2-羧酸,因其对微生物抑制剂的影响而被探索,特别是在使用大肠杆菌和酿酒酵母等工程微生物的发酵生产中。抑制机制包括破坏细胞膜和降低微生物内部 pH 值,从而影响微生物在工业应用中对稳健性的关键代谢过程 (Jarboe 等,2013)。
肉桂酸衍生物的抗癌潜力
对肉桂酸及其衍生物(与许多羧酸具有相似的核心结构)的研究突出了它们的抗癌潜力。这些化合物的化学柔性允许通过改变其结构来增强生物活性,包括抗肿瘤作用,从而产生广泛的生物活性 (De 等,2011)。
羧酸的液-液萃取
羧酸(包括 (2S,3R)-3-苯基吡咯烷-2-羧酸)的分离和纯化技术已经发展到提高从水流中回收这些化合物的效率。溶剂技术的发展,例如使用离子液体和复合溶剂,旨在提高这些工艺的经济可行性,特别是在酸浓度较低的情况下 (Sprakel & Schuur, 2019)。
立体化学和药理学特性
基于吡咯烷-2-酮药效团的苯甲哌醋等结构类似物的立体化学已被研究其对药理学特性的影响。这些化合物中立体中心的构型直接关系到它们的生物学特性,突出了立体化学考虑在药物开发中的重要性 (Veinberg 等,2015)。
TOAC 的自旋标记研究
与羧酸官能团相关的自旋标记氨基酸 TOAC 已用于肽研究中,以分析骨架动力学和二级结构。它整合到肽中,可以深入了解肽在膜中的取向以及与蛋白质的相互作用,证明了自旋标记在生物化学研究中的效用 (Schreier 等,2012)。
新型羧酸生物等排体
探索新型羧酸生物等排体旨在克服与羧酸盐部分相关的局限性,例如毒性和代谢稳定性问题。这一研究方向旨在开发出具有改善药理学特性的羧酸替代品,从而有助于更安全、更有效的药物制剂 (Horgan & O’ Sullivan, 2021)。
安全和危害
属性
IUPAC Name |
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid | |
CAS RN |
118758-48-8 | |
| Record name | (3R)-3-Phenyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118758-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-phenyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E,3R,4S)-1-[(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylsp](/img/no-structure.png)



